molecular formula C14H19N3O2 B11504935 N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide

N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide

Cat. No.: B11504935
M. Wt: 261.32 g/mol
InChI Key: WHUSVNRFVASJPW-UHFFFAOYSA-N
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Description

N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is a compound that features a piperidine ring and a pyridine ring, connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide typically involves the reaction of piperidine with a suitable acylating agent, followed by the introduction of the pyridine-3-carboxamide moiety. Common synthetic routes include:

    Acylation of Piperidine: Piperidine is reacted with an acyl chloride or anhydride to form the corresponding acyl piperidine.

    Coupling with Pyridine-3-carboxamide: The acyl piperidine is then coupled with pyridine-3-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Pyridine derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and are used in various medicinal applications.

Uniqueness

N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H19N3O2/c1-11(14(19)17-8-3-2-4-9-17)16-13(18)12-6-5-7-15-10-12/h5-7,10-11H,2-4,8-9H2,1H3,(H,16,18)

InChI Key

WHUSVNRFVASJPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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